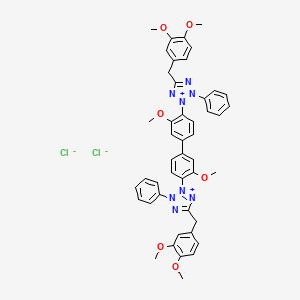

![molecular formula C10H8N2S2 B562386 [2,2'-Bipyridine]-4,4'(1H,1'H)-dithione CAS No. 101028-40-4](/img/structure/B562386.png)

[2,2'-Bipyridine]-4,4'(1H,1'H)-dithione

カタログ番号 B562386

CAS番号:

101028-40-4

分子量: 220.308

InChIキー: LVGFTBGCXCYEFM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

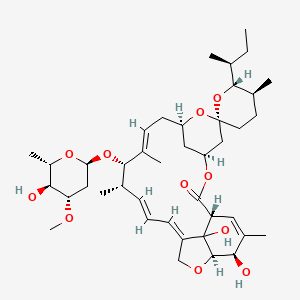

2,2’-Bipyridine is a heterocyclic compound with the formula (C5H4N)2. It is a bipyridine, consisting of two pyridyl rings joined at the 2 position .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of 2,2’-bipyridine with other reagents. For example, the synthesis of a complex was achieved by reacting stoichiometric quantities of 2,2’-bipyridine with Co(phen)2(H2O)23 in refluxing ethanol .Molecular Structure Analysis

The structure of 2,2’-bipyridine derivatives depends on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, and counter ion .Chemical Reactions Analysis

Bipyridinium salts, which are related to 2,2’-bipyridine, are popular due to their applications in redox flow batteries .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 4,4’-Bis(1H-benzimidazol-2-yl)-2,2’-bipyridine has a density of 1.4±0.1 g/cm3, a boiling point of 766.4±70.0 °C at 760 mmHg, and a molar refractivity of 116.9±0.3 cm3 .科学的研究の応用

- Role of 2,2’-Bipyridine-4,4’(1H,1’H)-dithione : Lewis et al. developed an efficient method to synthesize 2,2’-bipyridine macrocycles, which serve as versatile intermediates for rotaxane synthesis. These macrocycles are challenging to access but can now be obtained in remarkable yields (typically >65%) from simple starting materials. The macrocycles are efficiently converted to rotaxanes under AT-CuAAC conditions .

- Role of 2,2’-Bipyridine-4,4’(1H,1’H)-dithione : The compound forms complexes with metal ions (e.g., PdII and PtII) and nucleobases. By analyzing the NMR spectra, researchers have identified various binding modes, including 1:1, 1:2, and 2:2 complexes. Understanding these interactions aids in designing functional materials .

- Role of 2,2’-Bipyridine-4,4’(1H,1’H)-dithione : PdII complexes containing 2,2’-bipyridine-4,4’(1H,1’H)-dithione ligands were synthesized. These complexes exhibit CO-releasing properties, making them interesting candidates for controlled CO delivery in biomedical applications .

Rotaxane Synthesis

Metal Complexes and Binding Modes

CO-Releasing Properties

Safety and Hazards

特性

IUPAC Name |

2-(4-sulfanylidene-1H-pyridin-2-yl)-1H-pyridine-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12-10/h1-6H,(H,11,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGFTBGCXCYEFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=S)C2=CC(=S)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718707 |

Source

|

| Record name | [2,2'-Bipyridine]-4,4'(1H,1'H)-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101028-40-4 |

Source

|

| Record name | [2,2'-Bipyridine]-4,4'(1H,1'H)-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

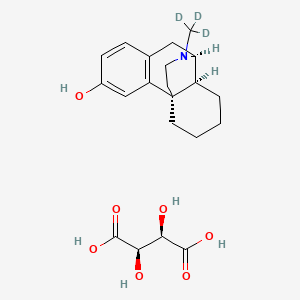

Dextrorphan-d3 Tartrate Salt

1426174-16-4

![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562307.png)

![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)](/img/structure/B562311.png)

![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z,12R)-12-hydroxyoctadec-9-enoic acid](/img/structure/B562313.png)

![4-Methyl-5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaene](/img/structure/B562319.png)

![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)